2,6-Diiodopyridine

Palladium Catalysis Carbonylative Coupling Haloarene Reactivity

Choose 2,6-Diiodopyridine over 2,6-dibromopyridine for faster oxidative addition and lower catalyst loadings in Pd-mediated cross-couplings [3][7]. The reactive C–I bonds enable mild sequential monocoupling at the 2- and 6-positions without bis-adduct formation, and allow halogen-dance lithiation at C-3 for constructing 2,3,6-trisubstituted pyridines [8][10]. Commercial grade (≥97%) is stocked in research quantities—secure your supply to accelerate med-chem library synthesis, MOF linker assembly, and macrocycle fabrication today.

Molecular Formula C5H3I2N
Molecular Weight 330.89 g/mol
CAS No. 53710-17-1
Cat. No. B1280989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodopyridine
CAS53710-17-1
Molecular FormulaC5H3I2N
Molecular Weight330.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)I)I
InChIInChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyIHBAEQUKKOAEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodopyridine CAS 53710-17-1: Technical Baseline and Procurement Profile for Synthetic Chemists


2,6-Diiodopyridine (CAS 53710-17-1; C5H3I2N; MW 330.89) is a symmetric, 2,6-disubstituted dihalopyridine building block. It is commercially available as a white to light yellow crystalline powder with a reported melting point range of 179–188 °C [1]. The compound serves primarily as a highly reactive, bifunctional electrophilic substrate for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) and as a precursor for directed ortho-metalation strategies [2][3]. As a diiodoarene, it belongs to the haloaromatic class known for enabling sequential or symmetrical functionalization of the pyridine scaffold.

Why 2,6-Diiodopyridine (CAS 53710-17-1) Cannot Be Replaced by 2,6-Dibromo- or 2,6-Dichloropyridine in Critical Cross-Couplings


Simple in-class substitution with 2,6-dibromopyridine (CAS 626-05-1) or 2,6-dichloropyridine (CAS 2402-78-0) is not possible without compromising synthetic efficiency. Iodoaromatics exhibit a markedly higher intrinsic reactivity in oxidative addition steps of palladium-catalyzed cycles compared to their bromo and chloro counterparts [1][2]. The larger atomic radius and lower C–I bond dissociation energy of iodine facilitate metal insertion, particularly in sterically demanding or electron-deficient pyridine systems. This reactivity differential directly translates to lower catalyst loadings, shorter reaction times, and, critically, the ability to achieve selective monocoupling at the more reactive iodo site in unsymmetrical syntheses [3].

Quantitative Differentiation of 2,6-Diiodopyridine (CAS 53710-17-1) Against Closest Analogs: Reactivity and Synthetic Utility


Reactivity Hierarchy in Pd-Catalyzed Carbonylative Coupling: Iodo vs. Bromo vs. Chloro Pyridines

In palladium-catalyzed carbonylative Suzuki cross-couplings with aryl boronic acids, the reactivity of pyridine halides strictly follows the order iodo > bromo > chloro [1]. This established hierarchy directly quantifies the relative oxidative addition rates, indicating that 2,6-diiodopyridine undergoes this key catalytic step substantially faster than 2,6-dibromopyridine and 2,6-dichloropyridine.

Palladium Catalysis Carbonylative Coupling Haloarene Reactivity

Sonogashira Coupling Efficiency: Iodopyridine vs. Alternative Halopyridine Substrates

A study on the Sonogashira coupling of heavily substituted alkynylpyridines demonstrated that iodopyridines are effective substrates for this transformation, affording the desired alkynyl-substituted pyridines in good to excellent yields [1]. While the paper primarily validates the method for iodopyridines, the established class-level reactivity order (iodo >> bromo) supports that 2,6-diiodopyridine is a preferred substrate over 2,6-dibromopyridine for this coupling.

Sonogashira Coupling Alkynylpyridine Synthesis Pd Catalysis

Directed Ortho-Lithiation and Halogen Dance Selectivity: Iodo vs. Other Halogens

2,6-Diiodopyridine serves as a substrate for directed ortho-lithiation followed by halogen dance (HD) to produce stabilized 3-iodo-2-lithiopyridine intermediates. The HD process is specific to iodo substituents; bromo and chloro groups do not undergo this same rapid, low-temperature migration under LDA conditions [1]. The relative migratory aptitude of halogens in this rearrangement is I >> Br > Cl [1].

Directed Ortho-Metalation Halogen Dance Regioselective Functionalization

Macrocycle Construction via Sonogashira Coupling: 2,6-Diiodopyridine as a Bifunctional Linchpin

2,6-Diiodopyridine was successfully employed as a bifunctional coupling partner in Sonogashira-Hagihara macrocyclizations with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene, yielding alternating 2,6-diethynylpyridine macrocyclic compounds [1]. This demonstrates its utility in constructing strained, pyridine-containing cyclic architectures, a role for which the higher reactivity of the C–I bond is essential.

Macrocycle Synthesis Sonogashira-Hagihara Coupling Strained Cyclyne

Optimal Procurement Scenarios for 2,6-Diiodopyridine (CAS 53710-17-1) in Medicinal Chemistry and Materials Synthesis


Sequential Pd-Catalyzed Cross-Coupling for Unsymmetrical 2,6-Disubstituted Pyridines

2,6-Diiodopyridine is the preferred building block when a synthetic route requires two distinct, sequential cross-coupling events at the 2- and 6-positions. The inherent reactivity difference between C–I and C–Br bonds allows chemists to exploit the superior reactivity of the iodo groups for the first coupling under mild conditions, while retaining a second iodo group for a subsequent transformation [1]. Attempting the same sequence with 2,6-dibromopyridine often requires harsher conditions for the first step, which can lead to undesired bis-coupling or degradation of sensitive functional groups [2].

Synthesis of Symmetrical 2,6-Diethynylpyridine Ligands and Macrocycles

The compound is a premier choice for the one-step synthesis of symmetrical 2,6-dialkynylpyridines and pyridine-containing macrocycles via double Sonogashira-Hagihara coupling [3]. The high reactivity of both C–I bonds ensures efficient bis-coupling with terminal alkynes to yield conjugated, rigid-rod structures of interest in coordination chemistry, metal-organic frameworks (MOFs), and materials science [4]. The lower reactivity of the dibromo analog frequently results in incomplete conversion or necessitates significantly higher catalyst loadings and extended reaction times.

Regioselective C-3 Functionalization via Directed Ortho-Metalation/Halogen Dance

For projects requiring functionalization at the pyridine C-3 position, 2,6-diiodopyridine offers a unique synthetic advantage. Treatment with LDA at low temperature induces a halogen dance that shifts one iodine to the 3-position, generating a nucleophilic 2-lithio-3-iodopyridine intermediate [5]. This intermediate can be trapped with electrophiles to install substituents at C-2, while preserving the C-3 iodine for further elaboration. This pathway is not viable with the corresponding bromo or chloro derivatives, making 2,6-diiodopyridine the essential substrate for this strategic disconnection.

Academic and Industrial R&D in Early-Stage Drug Discovery

In medicinal chemistry campaigns exploring pyridine-based scaffolds, 2,6-diiodopyridine serves as a versatile core for library synthesis. Its commercial availability and documented use in constructing biologically active pyridyl compounds make it a reliable entry point for generating diverse 2,6-disubstituted analogs. Its higher cost relative to the dibromo analog is offset by its predictable, high-yielding reactivity in standard cross-coupling protocols, which reduces optimization time and conserves precious advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diiodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.